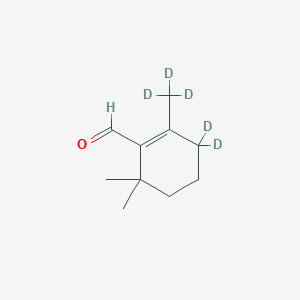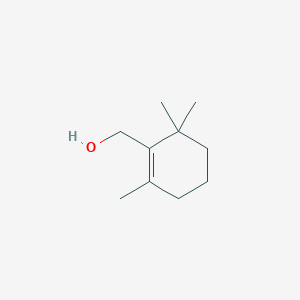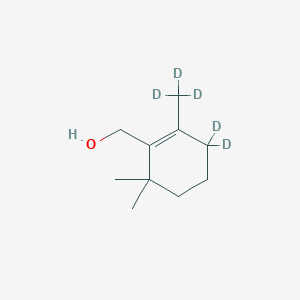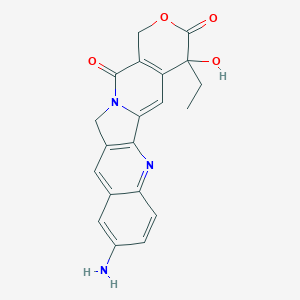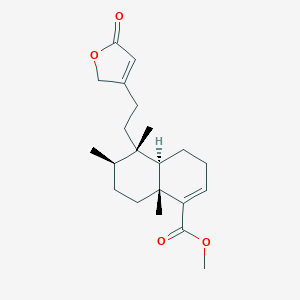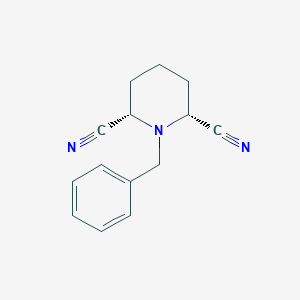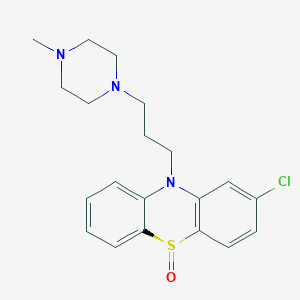
Sulfoxyde de prochlorpérazine
Vue d'ensemble
Description
Prochlorperazine sulfoxide (PCP-SO) is a synthetic compound with a wide range of applications in the laboratory and in scientific research. It is a derivative of prochlorperazine and is used as a reagent in organic synthesis and as a component in various biochemical and physiological research applications. PCP-SO is highly soluble in water, making it a useful tool in a variety of research contexts.
Applications De Recherche Scientifique
Étalon de référence pharmacologique
Le sulfoxyde de prochlorpérazine sert d'étalon de référence pharmacologique . Il est utilisé dans les tests de laboratoire prescrits dans les pharmacopées pour garantir la qualité et la puissance des composés pharmaceutiques. En tant qu'étalon de référence, il fournit une référence pour les méthodes analytiques et assure la cohérence entre les différents lots de produits médicamenteux.
Recherche sur les muscles squelettiques
Dans le domaine de la myologie, le this compound a été utilisé pour étudier ses effets sur l'activité musculaire et la transformation du type de fibres . La recherche indique qu'il peut bloquer la transformation des types de fibres lentes en rapides dans les muscles squelettiques en cas de désutilisation, affectant potentiellement les voies de signalisation liées au calcium et aux ROS. Cette application est cruciale pour comprendre l'atrophie musculaire et développer des traitements pour des affections comme la dystrophie musculaire.
Amélioration de la solubilité et de la dissolution
Le this compound est étudié pour son rôle dans l'amélioration de la solubilité et du taux de dissolution des médicaments peu solubles dans l'eau . En créant des nanoparticules à l'aide de méthodes comme le broyage humide, les chercheurs visent à améliorer la biodisponibilité des médicaments, ce qui représente un défi majeur dans le développement pharmaceutique.
Mécanisme D'action
Target of Action
Prochlorperazine Sulfoxide, a metabolite of Prochlorperazine , primarily targets D2 dopamine receptors in the brain . These receptors play a crucial role in regulating motor activity, emotion, motivation, and the feeling of pleasure. Prochlorperazine Sulfoxide also blocks histaminergic, cholinergic, and noradrenergic receptors , which are involved in a wide range of physiological functions, including the regulation of mood, appetite, and sleep, among others.
Mode of Action
Prochlorperazine Sulfoxide acts as an antagonist at its target receptors. It binds to D2 dopamine receptors, thereby inhibiting the binding of dopamine, a neurotransmitter that plays a key role in the reward system of the brain . By blocking these receptors, Prochlorperazine Sulfoxide can mitigate the effects of dopamine, potentially reducing symptoms of conditions like schizophrenia and non-psychotic anxiety .
Biochemical Pathways
It is known that the drug’s anti-dopaminergic effects play a key role in its mechanism of action . By blocking D2 dopamine receptors, Prochlorperazine Sulfoxide may affect dopaminergic signaling pathways, which could lead to changes in the release of other neurotransmitters and hormones, potentially impacting a variety of physiological functions.
Pharmacokinetics
The pharmacokinetics of Prochlorperazine Sulfoxide involve its absorption, distribution, metabolism, and excretion (ADME). Prochlorperazine, the parent drug, has been reported to have low and variable absorption and high first-pass metabolism . After administration, Prochlorperazine is metabolized in the liver, producing Prochlorperazine Sulfoxide among other metabolites
Result of Action
The molecular and cellular effects of Prochlorperazine Sulfoxide’s action primarily involve the modulation of neurotransmitter activity. By blocking D2 dopamine receptors, the drug can alter the activity of dopaminergic neurons, potentially leading to changes in mood, behavior, and perception . .
Analyse Biochimique
Biochemical Properties
Prochlorperazine Sulfoxide, like its parent compound Prochlorperazine, is believed to interact with various enzymes and proteins. It primarily works by blocking D2 dopamine receptors in the brain . It has also been shown to block histaminergic, cholinergic, and noradrenergic receptors . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
Prochlorperazine Sulfoxide may exert similar cellular effects as Prochlorperazine. Prochlorperazine is known to depress the chemoreceptor trigger zone and block D2 dopamine receptors in the brain . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Prochlorperazine Sulfoxide is not fully determined but is likely related to its anti-dopaminergic effects. Prochlorperazine blocks the D2 dopamine receptors in the brain, which are somatodendritic autoreceptors . This action is likely to be shared by its metabolite, Prochlorperazine Sulfoxide.
Temporal Effects in Laboratory Settings
Prochlorperazine has been shown to produce plasma concentrations more than twice as high as an oral tablet, with less than half the variability when administered buccally .
Dosage Effects in Animal Models
Prochlorperazine has been shown to have potent in vitro and in vivo antiviral activity against Dengue virus infection .
Metabolic Pathways
Prochlorperazine undergoes hepatic metabolism involving oxidation, hydroxylation, demethylation, sulfoxide formation, and conjugation with glucuronic acid . Prochlorperazine Sulfoxide is one of the metabolites formed during this process .
Transport and Distribution
Prochlorperazine is known to be transported and distributed via various routes, including oral, parenteral, intramuscular, and rectal delivery .
Subcellular Localization
Given its biochemical properties and interactions, it is likely to be found in similar locations as Prochlorperazine, which is known to interact with various receptors in the brain .
Propriétés
IUPAC Name |
2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3OS/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)26(25)20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGYHFQQUZPAFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30905736 | |
| Record name | 2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10078-27-0 | |
| Record name | Prochlorperazine sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010078270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROCHLORPERAZINE SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A09U0GEU1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does buccal administration of Prochlorperazine compare to the traditional oral route in terms of Prochlorperazine Sulfoxide exposure?
A1: Studies have shown that buccal administration of Prochlorperazine leads to significantly lower exposure to Prochlorperazine Sulfoxide compared to the oral route. [] This is likely due to the bypass of first-pass metabolism in the liver when the drug is absorbed through the buccal mucosa. [] This difference in metabolite exposure could have implications for both the efficacy and side effect profile of Prochlorperazine depending on the route of administration.
Q2: Beyond Prochlorperazine Sulfoxide, what other metabolites were identified in studies investigating the metabolism of buccally administered Prochlorperazine?
A2: Research identified two additional metabolites alongside Prochlorperazine Sulfoxide in individuals administered Prochlorperazine buccally: Prochlorperazine 7-hydroxide and Prochlorperazine Sulfoxide 4’-N-oxide. [] These findings highlight the complex metabolic pathways of Prochlorperazine and underscore the importance of comprehensive metabolite profiling.
Q3: Can you elaborate on the stability of extemporaneously prepared Prochlorperazine nasal spray and its relevance to Prochlorperazine Sulfoxide formation?
A3: Studies demonstrated that extemporaneously prepared Prochlorperazine nasal spray, formulated with a citrate buffer and stored in low-density polyethylene bottles, exhibited excellent chemical stability for up to 60 days at room temperature. [] Importantly, there was minimal formation of Prochlorperazine Sulfoxide, the primary degradation product, throughout the study period. [] This highlights the importance of appropriate formulation and storage conditions in maintaining the stability and minimizing degradation of Prochlorperazine to Prochlorperazine Sulfoxide in compounded preparations.
Q4: What analytical techniques are commonly employed to quantify Prochlorperazine and Prochlorperazine Sulfoxide in biological samples?
A4: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely utilized technique for the simultaneous quantification of Prochlorperazine and its metabolites, including Prochlorperazine Sulfoxide, in plasma samples. [] This method offers high sensitivity and specificity, allowing for accurate measurement of these compounds even at low concentrations. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





